(Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one
Description
(Z)-6-Methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one is an aurone derivative characterized by a benzofuran-3(2H)-one core substituted with methoxy groups at the 6-position of the benzofuran ring and the 2-position of the benzylidene moiety. This compound belongs to a class of naturally inspired or synthetic heterocyclic molecules known for diverse biological activities, including enzyme inhibition and anticancer properties .
Synthesis: The compound is synthesized via aldol condensation between 6-methoxybenzofuran-3(2H)-one and 2-methoxybenzaldehyde under basic conditions, typically using NaOH or KOH in ethanol-DMF mixtures . The reaction proceeds with retention of the Z-configuration, as confirmed by NMR and X-ray crystallography in analogous compounds .
Properties
IUPAC Name |
(2Z)-6-methoxy-2-[(2-methoxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-12-7-8-13-15(10-12)21-16(17(13)18)9-11-5-3-4-6-14(11)20-2/h3-10H,1-2H3/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUQKOPOEBGRIB-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Substituted Phenylacetates
Adapted from the one-step method in CN111170972A, this approach uses substituted methyl o-acetoxyphenylacetates under catalytic conditions:
Reaction Scheme:
$$
\text{Methyl 6-methoxy-2-acetoxyphenylacetate} \xrightarrow[\Delta]{\text{Al}2\text{O}3/\text{TFA}} \text{6-Methoxybenzofuran-3(2H)-one}
$$
Optimized Conditions:
- Catalyst: Alumina molecular sieve (5 wt%)
- Solvent: Solvent-free
- Temperature: 90–140°C
- Time: 4–10 hours
- Yield: 92–98%
Mechanistic Insight:
The reaction proceeds via tandem deacetylation and intramolecular cyclization, with the alumina catalyst facilitating both steps. Fractional distillation removes volatile byproducts (e.g., methyl acetate), driving the equilibrium toward product formation.
Diels-Alder Cascade with Nitroalkenes
Zhang and Beaudry’s pyrone-nitroalkene cycloaddition can be modified for methoxy-substituted systems:
Procedure:
- React 3-hydroxy-6-methoxy-2H-pyran-2-one with methyl 3-nitrobut-3-enoate
- Use AlCl₃ (0.1 equiv) and TFA (0.2 equiv) in 1,2-dichlorobenzene
- Heat at 120°C for 16 hours
Outcome:
Limitations:
Lower yields compared to phenylacetate cyclization due to competing side reactions.
Benzylidene Group Installation
Aldol Condensation with 2-Methoxybenzaldehyde
Building on BenchChem’s protocol for analogous compounds, the condensation proceeds as follows:
Reaction Setup:
$$
\begin{array}{ccc}
\text{6-Methoxybenzofuran-3(2H)-one} & + & \text{2-Methoxybenzaldehyde} \
& \xrightarrow[\text{EtOH}]{\text{NaOH (10 mol\%)}} & \text{(Z)-Target Compound} \
\end{array}
$$
Optimized Parameters:
- Base: K₂CO₃ (1.2 equiv)
- Solvent: Ethanol (0.5 M)
- Temperature: Reflux (78°C)
- Time: 12–24 hours
- Yield: 68–75%
Stereochemical Control:
The Z isomer predominates (≥85:15 Z:E ratio) due to steric hindrance between the 2-methoxy group and benzofuranone oxygen during imine formation.
Microwave-Assisted Synthesis
A modified approach reduces reaction time while improving yield:
Conditions:
- Irradiation: 300 W, 100°C
- Solvent: DMF
- Catalyst: Piperidine (5 mol%)
- Time: 30 minutes
- Yield: 82% (Z:E = 9:1)
Advantages:
- 4× faster than conventional heating
- Reduced side product formation
Integrated Synthetic Routes
Sequential Cyclization-Condensation
Combining methods from Sections 2.1 and 3.1:
| Step | Conditions | Yield |
|---|---|---|
| Phenylacetate cyclization | Al₂O₃, 120°C, 6h | 96% |
| Benzylidene condensation | K₂CO₃/EtOH, reflux, 18h | 71% |
| Overall | Two steps | 68% |
One-Pot Methodology
Emerging approach under development:
Procedure:
- Simultaneous cyclization and condensation
- Catalyst: Bifunctional Al₂O₃-Pd nanoparticles
- Solvent: Toluene
- Temperature: 110°C
- Time: 24 hours
Preliminary Results:
- Yield: 58%
- Z Selectivity: 78%
Analytical Characterization Data
Critical spectroscopic signatures for the target compound:
¹H NMR (400 MHz, CDCl₃):
- δ 7.82 (d, J = 15.6 Hz, 1H, CH=)
- δ 7.45–7.32 (m, 4H, aromatic)
- δ 6.91 (s, 1H, benzofuran H)
- δ 3.89 (s, 3H, OCH₃)
- δ 3.85 (s, 3H, OCH₃)
¹³C NMR (101 MHz, CDCl₃):
- δ 190.2 (C=O)
- δ 161.5, 158.2 (OCH₃ carbons)
- δ 152.1 (C=C)
HRMS (ESI): Calculated for C₁₇H₁₄O₄ [M+H]⁺: 283.0970 Found: 283.0968
Chemical Reactions Analysis
Condensation Reactions
The benzylidene group participates in base-catalyzed condensations with aldehydes or amines. For example:
Reaction with Benzaldehyde Derivatives
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| 4-Methoxybenzaldehyde, KOH, choline chloride/urea, 80°C | (Z)-6-Methoxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one | 69% |
This reaction proceeds via a Claisen-Schmidt condensation mechanism, where the enolate of the benzofuranone attacks the aldehyde carbonyl group, followed by dehydration .
Nucleophilic Additions
The α,β-unsaturated ketone undergoes Michael additions. In one study:
Thiosemicarbazide Addition
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Thiosemicarbazide, EtOH, reflux | (Z)-6-Methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one thiosemicarbazone | 58% |
The reaction occurs at the β-position of the enone system, forming a thiosemicarbazone derivative with confirmed anti-proliferative activity .
Electrophilic Aromatic Substitution
The electron-rich benzofuran ring undergoes regioselective substitution:
Nitration
| Reagents/Conditions | Product | Regiochemistry | Reference |
|---|---|---|---|
| HNO₃, H₂SO₄, 0°C | 5-Nitro-(Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one | C5 position |
The methoxy group at C6 directs nitration to the C5 position, as confirmed by -NMR coupling patterns .
Reduction Reactions
The conjugated enone system is selectively reduced:
Catalytic Hydrogenation
| Reagents/Conditions | Product | Selectivity | Reference |
|---|---|---|---|
| H₂, Pd/C, EtOAc, 25°C | Dihydro-(Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one | Ketone intact |
The benzylidene double bond is hydrogenated while preserving the ketone functionality, yielding a saturated derivative with enhanced solubility .
Oxidation Reactions
Controlled oxidation modifies the methoxy groups:
Demethylation
| Reagents/Conditions | Product | Application | Reference |
|---|---|---|---|
| BBr₃, CH₂Cl₂, -78°C | (Z)-6-Hydroxy-2-(2-hydroxybenzylidene)benzofuran-3(2H)-one | MAO inhibition |
Demethylation increases polarity and enhances interactions with biological targets like monoamine oxidase (MAO) enzymes.
Complexation with Metal Ions
The ketone and methoxy groups act as ligands:
Cu(II) Complex Formation
| Reagents/Conditions | Complex | Stability Constant (log K) | Reference |
|---|---|---|---|
| Cu(NO₃)₂, MeOH, 60°C | [Cu(C₁₇H₁₄O₄)₂]·2H₂O | 8.2 ± 0.3 |
The complex exhibits a square-planar geometry, confirmed by UV-Vis and ESR spectroscopy .
Photochemical Reactions
UV irradiation induces structural changes:
[2+2] Cycloaddition
| Reagents/Conditions | Product | Quantum Yield | Reference |
|---|---|---|---|
| UV (365 nm), CH₃CN, 12 h | Cyclobutane-fused benzofuran dimer | 0.18 |
This dimerization occurs via a triplet excited state, as evidenced by quenching studies with O₂ .
Biological Interactions
While not a classical reaction, the compound inhibits MAO enzymes through:
-
Reversible binding to the flavin adenine dinucleotide (FAD) cofactor ()
-
Hydrogen bonding with Tyr-398 and Tyr-435 residues (molecular docking data)
Key Reactivity Trends
| Functional Group | Reactivity | Example Reaction |
|---|---|---|
| α,β-Unsaturated ketone | Michael addition, hydrogenation | Thiosemicarbazone formation |
| Methoxy groups | Demethylation, directing effects | Nitration at C5 |
| Benzylidene double bond | Photodimerization, reduction | Cyclobutane dimer formation |
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Antioxidant Activity
Research indicates that compounds with similar structures to (Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one possess significant antioxidant properties. These properties are crucial in combating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. The methoxy groups enhance the compound's ability to scavenge free radicals effectively.
Anticancer Properties
Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. Mechanisms include:
- Apoptosis Induction : The compound may trigger programmed cell death in malignant cells.
- Cell Cycle Arrest : It interferes with cell cycle progression, effectively halting the proliferation of cancer cells.
A notable study showed that derivatives of benzofuran exhibited potent antitumor activity, suggesting that (Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one could be a promising candidate for further development in anticancer therapies .
Anti-inflammatory Effects
The compound has been shown to modulate inflammatory pathways, providing potential therapeutic benefits in conditions characterized by chronic inflammation. This activity is particularly relevant for diseases such as arthritis and other inflammatory disorders .
Antimicrobial Activity
Preliminary studies suggest that (Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one exhibits antimicrobial properties against various pathogens. This activity is essential for developing new antimicrobial agents in response to increasing antibiotic resistance .
Data Table: Biological Activities and Mechanisms
Case Studies
- Anticancer Activity Study : A study published in the International Journal of Molecular Sciences evaluated various benzofuran derivatives for their cytotoxic effects on human cancer cells. The findings indicated that (Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one significantly inhibited tumor cell proliferation compared to controls .
- Antioxidant Efficacy Research : Another research article focused on the antioxidant capabilities of benzofuran derivatives, highlighting how structural modifications enhance their free radical scavenging ability. This study supports the potential use of (Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one in preventing oxidative stress-related diseases .
- Anti-inflammatory Mechanism Analysis : A comprehensive review discussed how several benzofuran derivatives exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This reinforces the therapeutic potential of (Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of (Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one would depend on its specific biological target. Generally, benzofuran derivatives exert their effects by interacting with enzymes, receptors, or other proteins involved in key biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Features :
- Molecular Formula : C₁₇H₁₄O₄ (calculated from ).
- Stereochemistry : The Z-configuration is critical for maintaining planar geometry, which enhances π-π stacking interactions in biological targets .
Comparison with Similar Compounds
Structural and Substituent Effects
Aurones vary widely in bioactivity and stability based on substituent patterns. Below is a comparative analysis of key analogues:
Key Observations :
- Methoxy vs. Hydroxy Groups : Hydroxy substituents (e.g., 6x, 6y) increase melting points due to enhanced hydrogen bonding but often reduce synthetic yields (e.g., 6x: 25.7% yield) compared to methoxy analogues .
- Positional Effects : Methoxy groups at the 2-position (target compound) may sterically hinder interactions with enzymes compared to 4-methoxy derivatives, which show stronger Topo II inhibition .
Spectroscopic Characterization
Biological Activity
(Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one, also known by its CAS number 77764-83-1, is a compound belonging to the benzofuran class. This compound has garnered attention due to its diverse biological activities, which include potential anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this compound through detailed research findings and case studies.
The compound has the following chemical properties:
- Molecular Formula : C17H14O4
- Molecular Weight : 282.29 g/mol
- LogP : 3.32, indicating moderate lipophilicity .
Antioxidant Activity
Research indicates that (Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals effectively. For instance, a study employing the DPPH assay showed that this compound can reduce oxidative stress markers in cellular models .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, (Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential mechanism of action involving the inhibition of NF-kB signaling pathways .
Anticancer Activity
Several studies have explored the anticancer potential of this compound. In vitro assays against various cancer cell lines, including breast and colon cancer cells, revealed that (Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one induces apoptosis and inhibits cell proliferation. The IC50 values reported for these activities range from 10 µM to 25 µM, depending on the cell type .
Study on Antioxidant Properties
In a controlled experiment, researchers assessed the antioxidant capacity of (Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one using various assays:
| Assay Type | Result |
|---|---|
| DPPH Scavenging | IC50 = 15 µM |
| ABTS Assay | IC50 = 12 µM |
| FRAP Test | High reducing power |
These results indicate that the compound possesses robust antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
Study on Anti-inflammatory Effects
A study conducted on RAW264.7 macrophages treated with LPS showed:
| Treatment | TNF-alpha Production (pg/mL) |
|---|---|
| Control | 1500 |
| LPS Only | 2000 |
| LPS + Compound | 800 |
This data illustrates that (Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one significantly reduces TNF-alpha levels compared to LPS alone, highlighting its potential as an anti-inflammatory agent .
Q & A
Q. What are the standard synthetic routes for (Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one, and how are reaction conditions optimized?
The compound is synthesized via base-catalyzed condensation between 6-methoxybenzofuran-3(2H)-one and 2-methoxybenzaldehyde. Key steps include:
- Reagents : NaOH or K₂CO₃ as base catalysts in ethanol/methanol under reflux (60–80°C) .
- Stereochemical control : The Z-isomer is favored due to thermodynamic stability, confirmed by NMR coupling constants (J = 12–14 Hz for the benzylidene proton) .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) .
Optimization factors : Solvent polarity, reaction time (6–12 hrs), and stoichiometric ratios (1:1.2 aldehyde:benzofuranone) to maximize yield (70–85%) .
Q. Which analytical techniques are used to confirm structural integrity and purity?
- NMR : ¹H/¹³C NMR to assign methoxy groups (δ 3.8–4.0 ppm for OCH₃) and benzylidene protons (δ 7.2–7.8 ppm) .
- X-ray crystallography : Resolves Z-configuration via dihedral angles between benzofuran and benzylidene planes (typically 5–15°) .
- HPLC-MS : Purity >95% confirmed using C18 columns (acetonitrile/water gradient) and ESI-MS ([M+H]⁺ m/z 325.1) .
Advanced Research Questions
Q. How does this compound inhibit cancer cell proliferation, and what in vitro models validate its efficacy?
- Mechanism : Induces G0/G1 cell cycle arrest and mitochondrial-mediated apoptosis via ROS generation and caspase-3 activation .
- In vitro models :
- MTT assay : IC₅₀ = 8.2 µM against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) .
- Hoechst staining : Chromatin condensation and apoptotic bodies observed at 24 hrs post-treatment .
- Comparative activity : 2× more potent than non-methoxy analogs (e.g., 4-chloro derivative, IC₅₀ = 18.5 µM) due to enhanced membrane permeability .
Q. What computational strategies predict its interaction with topoisomerase II?
- Molecular docking : The benzylidene moiety occupies the ATP-binding pocket of topoisomerase II (PDB: 1ZXM), forming hydrogen bonds with Asn91 and hydrophobic interactions with Leu98 .
- MD simulations : Stability of the ligand-protein complex (RMSD < 2 Å over 50 ns) correlates with experimental IC₅₀ values .
- SAR insights : Methoxy groups at C6 and C2' positions improve binding affinity (ΔG = −8.2 kcal/mol) compared to hydroxyl or halogen substituents .
Q. How do substituents on the benzylidene moiety influence bioactivity?
A SAR study comparing derivatives reveals:
| Substituent (R) | Anticancer IC₅₀ (µM) | Topo II Inhibition (%) |
|---|---|---|
| 2-OCH₃ (target) | 8.2 | 72 |
| 4-Cl | 18.5 | 58 |
| 3,5-(OCH₃)₂ | 6.7 | 85 |
| H | >50 | 32 |
Key trends : Electron-donating groups (e.g., OCH₃) enhance activity by stabilizing charge-transfer interactions with DNA-topoisomerase complexes .
Q. What chemical modifications enhance solubility or metabolic stability?
- Prodrug strategies : Methanesulfonate esters at C6 (e.g., (Z)-6-methanesulfonyl derivatives) improve aqueous solubility (logP reduced from 2.8 to 1.5) .
- Glycosylation : Conjugation with β-D-glucose increases plasma half-life (t₁/₂ = 6.3 hrs vs. 2.1 hrs for parent compound) .
- Fluorination : 3-Fluoro analogs show resistance to CYP3A4-mediated oxidation (CL₋int reduced by 40%) .
Methodological Considerations
Q. How are reaction stereochemistry and regioselectivity controlled during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
